molecular formula C9H18NO3PS2 B12794160 Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate CAS No. 63907-31-3

Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate

Cat. No.: B12794160
CAS No.: 63907-31-3
M. Wt: 283.4 g/mol
InChI Key: OHGALUAHIAGMAC-KTKRTIGZSA-N
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Description

Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate is a phosphoramidate derivative characterized by a 1,3-dithiolane ring substituted with an ethyl group at the 4-position. This compound belongs to the organophosphorus class, which is notable for its applications in agrochemicals, particularly as insecticides and nematicides. Its structure combines a phosphoramidate backbone with a dithiolane heterocycle, which contributes to its reactivity and biological activity.

Properties

CAS No.

63907-31-3

Molecular Formula

C9H18NO3PS2

Molecular Weight

283.4 g/mol

IUPAC Name

(Z)-N-diethoxyphosphoryl-4-ethyl-1,3-dithiolan-2-imine

InChI

InChI=1S/C9H18NO3PS2/c1-4-8-7-15-9(16-8)10-14(11,12-5-2)13-6-3/h8H,4-7H2,1-3H3/b10-9-

InChI Key

OHGALUAHIAGMAC-KTKRTIGZSA-N

Isomeric SMILES

CCC1CS/C(=N/P(=O)(OCC)OCC)/S1

Canonical SMILES

CCC1CSC(=NP(=O)(OCC)OCC)S1

Origin of Product

United States

Preparation Methods

The synthesis of American cyanamid AC 47,826 involves several steps. The primary synthetic route includes the reaction of specific organic and inorganic reagents under controlled conditions. Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously monitored to ensure the purity and yield of the compound.

Chemical Reactions Analysis

American cyanamid AC 47,826 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

American cyanamid AC 47,826 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is utilized in biochemical assays and as a tool for studying cellular processes.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of American cyanamid AC 47,826 involves its interaction with specific molecular targets within cells. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related phosphoramidates: mephosfolan (4-methyl substitution), phosfolan (unsubstituted dithiolane), and fosthietan (1,3-dithietane ring). These analogs share the phosphoramidate core but differ in substituents and ring systems, leading to variations in physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent/Ring System Toxicity (EPA Classification) Primary Use
Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate Not reported C₉H₁₈NO₃PS₂ 4-ethyl-1,3-dithiolane Data insufficient Hypothetical insecticide (based on analogs)
Mephosfolan 950-10-7 C₈H₁₆NO₃PS₂ 4-methyl-1,3-dithiolane Highly toxic Insecticide/nematicide
Phosfolan 947-02-4 C₇H₁₄NO₃PS₂ Unsubstituted 1,3-dithiolane Highly toxic Insecticide
Fosthietan 21548-32-3 C₆H₁₂NO₃PS₂ 1,3-dithietane ring Highly toxic Nematicide

Key Findings

Mephosfolan (4-methyl) exhibits acute toxicity (LD₅₀: 8.9 mg/kg in rats) due to its inhibition of acetylcholinesterase, a common mechanism in organophosphates .

Ring System Differences: Fosthietan (1,3-dithietane) shows reduced hydrolytic stability compared to dithiolane-based compounds, making it less persistent in soil but equally toxic to non-target organisms .

Applications :

  • Mephosfolan and phosfolan are used as systemic insecticides, targeting pests via absorption through plant tissues .
  • Fosthietan’s nematicidal activity is linked to its rapid degradation into toxic metabolites, limiting its agricultural use in regions with strict environmental regulations .

Table 2: Physicochemical Properties

Property This compound Mephosfolan Phosfolan Fosthietan
Molecular Weight (g/mol) ~283.3 (estimated) 269.32 259.29 257.27
Water Solubility Low (similar to mephosfolan) 0.2 mg/L 0.5 mg/L 1.1 mg/L
Log P (Octanol-Water) Estimated ~3.2 2.8 2.5 2.1

Biological Activity

Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate is a phosphoramidate compound characterized by its unique dithiolane structure, which imparts distinct biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential applications as a biochemical agent.

  • Molecular Formula : C9H18NO3PS2
  • Molecular Weight : 283.4 g/mol
  • CAS Number : 63907-31-3
  • InChI Key : OHGALUAHIAGMAC-KTKRTIGZSA-N

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that this compound exhibits:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar dithiolane structures can induce apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Activity : Certain phosphoramidates have demonstrated inhibitory effects against various bacterial strains. The presence of sulfur in the dithiolan structure may enhance the antimicrobial efficacy of the compound .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of various phosphoramidates found that this compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through both intrinsic and extrinsic pathways in HeLa cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of phosphoramidates indicated that compounds with dithiolane structures showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateSignificant against Gram-positive bacteriaEnzyme inhibition, ROS induction
Calcium CyanamideHighModerate against certain pathogensNitrogen release affecting metabolism
Sodium CyanamideModerateLowPrimarily acts as a nitrogen source

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